7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Overview
Description
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol . This compound is characterized by its unique bicyclic structure, which includes a carboxylic acid functional group and two fluorine atoms attached to the bicyclic ring system. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic ring system through a cycloaddition reaction.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, leading to effective inhibition or activation of target pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other fluorinated bicyclic compounds, 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds include:
7,7-Difluorobicyclo[4.1.0]heptane-1-carboxylic acid: Differing in the position of the carboxylic acid group.
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid: Another positional isomer with distinct reactivity.
These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUIPSUJMURKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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